
2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several biological processes.
Scientific Research Applications
Antimicrobial Applications
Compounds incorporating sulfamoyl moieties, similar to 2-(3-((cyanomethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, have been synthesized for potential use as antimicrobial agents. Studies have shown that these compounds, including cyanoacetamides and their heterocyclic derivatives, exhibit significant antibacterial and antifungal activities (Darwish et al., 2014).
Applications in Cancer Detection
Certain derivatives of indoles with sulfonate groups have been developed for use in cancer detection. For example, a water-soluble near-infrared dye derivative of indole was synthesized for optical imaging in cancer detection, demonstrating the potential of such compounds in molecular-based beacons for identifying cancerous cells (Pham et al., 2005).
Heterocyclic Derivative Synthesis
This compound and its related compounds are also useful in synthesizing various heterocycles. The versatile nature of these compounds allows for the formation of diverse structures, contributing to advances in heterocyclic chemistry (Slaett et al., 2005).
Role in 5-HT1D Receptor Agonist Properties
Indole derivatives, including those with sulfonamide or sulfonyl groups, have been found to exhibit properties as 5-HT1D receptor agonists. This discovery has implications in the field of medicinal chemistry, particularly in the development of compounds targeting serotonin receptors (Barf et al., 1996).
Development of Bioactive Compounds
The structural versatility of indole derivatives like this compound facilitates the synthesis of bioactive compounds. These compounds have shown potential in various biological activities, including enzyme inhibition and antibacterial properties (Irshad et al., 2014).
properties
IUPAC Name |
2-[3-(cyanomethylsulfonyl)indol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-18(4-2)16(20)12-19-11-15(23(21,22)10-9-17)13-7-5-6-8-14(13)19/h5-8,11H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYRLISODQGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
![[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2476044.png)
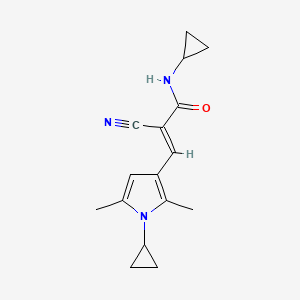
![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
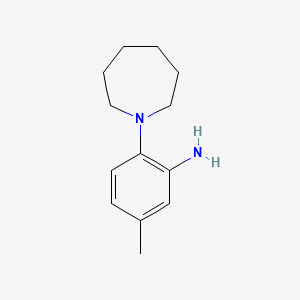
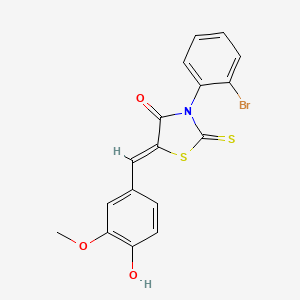
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2476050.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
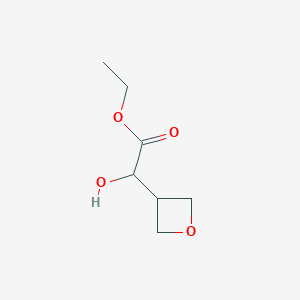
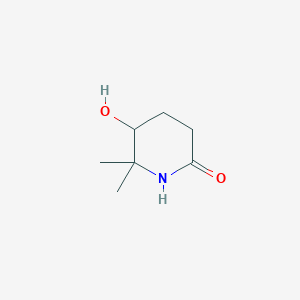
![3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2476060.png)